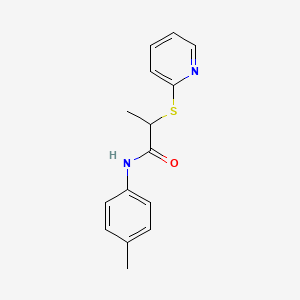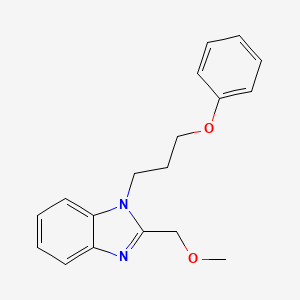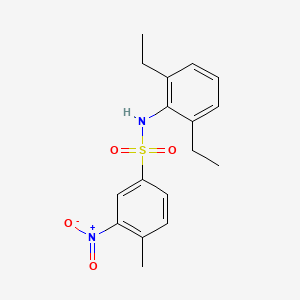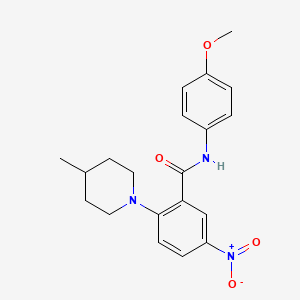
N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide
Vue d'ensemble
Description
N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide, also known as MPTP, is a chemical compound that has been used in scientific research to study the effects of Parkinson's disease. MPTP has been found to cause symptoms similar to Parkinson's disease in humans and animals, making it a valuable tool in the study of the disease.
Mécanisme D'action
N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is toxic to dopaminergic neurons. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide has been found to cause a decrease in dopamine levels in the brain, leading to symptoms similar to Parkinson's disease. It has also been found to cause oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide is a valuable tool in the study of Parkinson's disease because it can selectively destroy dopaminergic neurons, leading to symptoms similar to the disease. However, N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide has limitations as a model of Parkinson's disease because it does not replicate the full range of pathological changes seen in human patients.
Orientations Futures
Future research using N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide may focus on developing new treatments for Parkinson's disease, as well as improving our understanding of the disease mechanisms. New studies may also investigate the use of N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
In conclusion, N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide, or N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide, is a valuable tool in the study of Parkinson's disease. Its ability to selectively destroy dopaminergic neurons has provided important insights into the mechanisms of the disease. However, N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide has limitations as a model of Parkinson's disease and further research is needed to fully understand the disease and develop effective treatments.
Applications De Recherche Scientifique
N-(4-methylphenyl)-2-(2-pyridinylthio)propanamide has been used extensively in scientific research to study the mechanisms of Parkinson's disease. It has been found to selectively destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-pyridin-2-ylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-11-6-8-13(9-7-11)17-15(18)12(2)19-14-5-3-4-10-16-14/h3-10,12H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBHEVFWEBULBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)SC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-bis(4-chlorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4088155.png)
![5-(4-bromophenyl)-7-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4088164.png)
![N-(4-methylphenyl)-2-({5-[(phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}thio)propanamide](/img/structure/B4088174.png)
![1-(2-furyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4088182.png)
![methyl 6-methyl-2-oxo-4-[3-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4088195.png)
![N-(2-chlorobenzyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4088198.png)

![N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4088203.png)
![2-[(4-chlorophenoxy)methyl]-1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazole](/img/structure/B4088205.png)


![4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B4088227.png)
![ethyl 1-{N-(5-chloro-2-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4088239.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4088247.png)